Mitragynine

Description

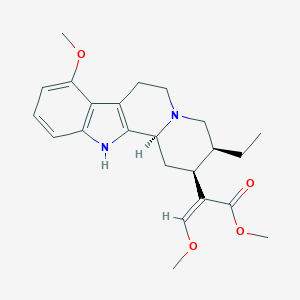

Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-2-[(2S,3S,12bS)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O4/c1-5-14-12-25-10-9-15-21-18(7-6-8-20(21)28-3)24-22(15)19(25)11-16(14)17(13-27-2)23(26)29-4/h6-8,13-14,16,19,24H,5,9-12H2,1-4H3/b17-13+/t14-,16+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LELBFTMXCIIKKX-QVRQZEMUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=C3C(=CC=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1CN2CCC3=C([C@@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)NC4=C3C(=CC=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701032140 | |

| Record name | Mitragynine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701032140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

235 °C at 5 mm Hg | |

| Record name | Mitragynine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7901 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in alcohol, chloroform, acetic acid | |

| Record name | Mitragynine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7901 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White amorphous powder | |

CAS No. |

4098-40-2, 6202-22-8 | |

| Record name | (-)-Mitragynine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4098-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mitragynine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004098402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mitragynine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701032140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (all-S,E)-16,17-Didehydro-9,17-dimethoxy-17,18-seco-20α-yohimban-16-carbonsäuremethylester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MITRAGYNINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EP479K822J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Mitragynine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7901 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Mitragynine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041933 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

104 °C | |

| Record name | Mitragynine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7901 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Methodological Approaches in Mitragynine Research

Extraction and Purification Methodologies of Mitragynine

The initial step in studying this compound involves its extraction from the leaves of the Mitragyna speciosa tree, followed by purification to isolate the compound from other plant materials. researchgate.net

Conventional Extraction Techniques

Traditional methods for extracting this compound have historically relied on the use of organic solvents. dergipark.org.tr Techniques such as maceration, percolation, reflux, and Soxhlet extraction are commonly employed. google.comcrbb-journal.com These methods involve soaking the plant material in solvents like methanol (B129727), ethanol, chloroform (B151607), or a combination thereof to dissolve the alkaloids. dergipark.org.trmitrascience.com

For instance, a maceration process using cold methanol for three days has been reported to yield a significant amount of this compound. dergipark.org.tr Another approach involves a sequential extraction with different solvents, such as n-hexane, chloroform, and methanol, to enhance the yield. dergipark.org.trijstr.org While these conventional methods are often cost-effective and straightforward, they can be time-consuming and require large volumes of organic solvents. dergipark.org.trmdpi.com

Sustainable and Advanced Extraction Approaches

In recent years, there has been a shift towards more sustainable and efficient extraction techniques that align with the principles of green chemistry. These modern approaches aim to reduce solvent consumption and extraction time. dergipark.org.trmdpi.com

Ultrasonic-Assisted Extraction (UAE): This technique utilizes high-frequency sound waves to disrupt the plant cell walls, facilitating the release of this compound into the solvent. hielscher.com Studies have shown that UAE can significantly increase the yield of this compound compared to conventional methods. dergipark.org.trscientific.net The efficiency of UAE can be influenced by parameters such as solvent type, temperature, and sonication time. dergipark.org.trhielscher.com For example, one study found that using a combination of chloroform and methanol at a specific pH and temperature yielded the best results. dergipark.org.tr Another investigation determined that a 10-minute ultrasonication period with methanol as the solvent increased the this compound yield by 16%. dergipark.org.tr

Accelerated Solvent Extraction (ASE): ASE is another advanced method that employs elevated temperatures and pressures to expedite the extraction process. dergipark.org.tr This technique has been successfully used to extract this compound with various solvents, including water, methanol, ethanol, and ethyl acetate (B1210297), in a much shorter time frame than traditional methods. dergipark.org.trmdpi.com

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, which accelerates the extraction of alkaloids. dergipark.org.trmdpi.com This method has been shown to be effective in extracting this compound, particularly when using a mixture of methanol and water. dergipark.org.tr

A study comparing UAE, MAE, and supercritical carbon dioxide extraction found that a probe-type ultrasonicator provided the highest yield of this compound. hielscher.com Another recent study explored the combination of Pulsed Electric Field (PEF) and ultrasound, demonstrating that a sequential PEF and US application significantly increased the extraction efficiency of this compound. mdpi.com

Enrichment and Purification Strategies

Following extraction, the crude extract contains a mixture of alkaloids and other plant compounds. Therefore, enrichment and purification steps are necessary to isolate this compound.

Acid-Base Techniques: This is a common and effective method for enriching alkaloids like this compound. The process involves manipulating the pH of the extract. alliancechemical.com Initially, the crude extract is dissolved in an acidic solution, which converts the basic alkaloids into their salt forms, making them soluble in the aqueous layer. alliancechemical.comgoogle.com This solution is then washed with a non-polar solvent to remove neutral and acidic impurities. Subsequently, the pH of the aqueous layer is raised by adding a base, which converts the alkaloid salts back to their freebase form. alliancechemical.com The freebase this compound, being less soluble in water, can then be extracted using an organic solvent. alliancechemical.com For example, a process using hydrochloric acid to acidify the extract and ammonium (B1175870) hydroxide (B78521) to basify it has been reported. dergipark.org.tr

Chromatography: Chromatographic techniques are essential for the high-purity isolation of this compound. rotachrom.com

Column Chromatography: This is a widely used method where the crude extract is passed through a column packed with a stationary phase, such as silica (B1680970) gel. ijstr.org165.194.131 A solvent or a mixture of solvents (mobile phase) is used to elute the compounds. Different compounds travel through the column at different rates, allowing for their separation. ijstr.org Solvent systems like n-hexane and ethyl acetate are commonly used. ijstr.orgukm.my

Flash Chromatography: This is a faster version of column chromatography that uses pressure to force the solvent through the column, leading to a quicker separation. ukm.my

Centrifugal Partition Chromatography (CPC): This is a modern, support-free liquid-liquid chromatographic technique that has been shown to be highly effective for purifying this compound directly from crude extracts with high purity. rotachrom.com

Crystallization: Crystallization is a technique used to obtain highly pure this compound. ukm.my This often involves dissolving the partially purified this compound in a suitable solvent and then inducing crystal formation. One method involves converting this compound to its picrate (B76445) salt, which crystallizes out of the solution. ukm.my The pure this compound can then be recovered from the salt. ukm.my

Table 1: Comparison of this compound Extraction Techniques

| Extraction Technique | Solvents Used | Key Findings/Yields | Reference(s) |

|---|---|---|---|

| Maceration | Methanol, Ethanol, Chloroform | Yields of up to 75 mg/g have been reported with a combination of n-hexane, chloroform, and methanol. | dergipark.org.tr |

| Soxhlet Extraction | Petroleum ether, Chloroform | A chloroform extract yielded a higher this compound content (70%) compared to a methanol extract (19%). | ukm.my |

| Ultrasonic-Assisted Extraction (UAE) | Chloroform-Methanol, Ethanol | Yields can be significantly higher than conventional methods; a 16% increase in yield was observed in one study. | dergipark.org.trhielscher.com |

| Accelerated Solvent Extraction (ASE) | Water, Methanol, Ethanol, Ethyl Acetate | Reported to produce a consistent this compound yield of 6.5-7.2% in a short extraction time. | mdpi.com |

| Microwave-Assisted Extraction (MAE) | Methanol-Water | Effective for extracting the total alkaloid fraction. | dergipark.org.tr |

| PEF + Ultrasound | Not specified | Highest extraction efficiency (45.81% increase) compared to other tested modes. | mdpi.com |

Advanced Analytical Techniques for this compound Identification and Quantification

Accurate identification and quantification of this compound are crucial in research. A variety of sophisticated analytical techniques are employed for this purpose. crbb-journal.comresearchgate.net

Chromatographic Separation Methods

Chromatography, coupled with various detectors, is the cornerstone of this compound analysis. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation, identification, and quantification of this compound. 165.194.131researchgate.net The method utilizes a high-pressure pump to pass a solvent (mobile phase) containing the sample through a column filled with a solid adsorbent material (stationary phase). cabidigitallibrary.org HPLC systems are often equipped with a Diode Array Detector (DAD) or an Ultraviolet (UV) detector for detection. researchgate.netresearchgate.net Different HPLC methods have been developed and validated for the analysis of this compound in various samples. 165.194.131cabidigitallibrary.org

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. crbb-journal.com This technique is highly sensitive and selective, providing both retention time data and mass-to-charge ratio information, which aids in the definitive identification of this compound. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for identifying this compound. unodc.org In GC-MS, the sample is vaporized and separated in a gas chromatograph before being detected by a mass spectrometer. ijstr.org It is a definitive method for confirming the presence of this compound by comparing the retention time and mass spectrum of the sample to a reference standard. unodc.org However, GC methods may not be able to resolve some of this compound's isomers. nih.gov

Ultra-Performance Liquid Chromatography (UPLC): UPLC is an advancement of HPLC that uses smaller particle sizes in the column, resulting in higher resolution, faster analysis times, and increased sensitivity. researchgate.net

Spectroscopic Identification Techniques

Spectroscopic methods are instrumental in elucidating the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful technique for determining the precise structure of molecules. researchgate.netijstr.org Both one-dimensional (¹H NMR and ¹³C NMR) and two-dimensional NMR experiments are used to assign the chemical shifts of the protons and carbons in the this compound molecule. mdpi.combiorxiv.org These data provide detailed information about the connectivity of atoms and the stereochemistry of the molecule, which is crucial for distinguishing between this compound and its isomers. nih.govacs.org

Direct Analysis in Real Time-High-Resolution Mass Spectrometry (DART-HRMS): DART-HRMS is a rapid and sensitive technique for the analysis of samples with minimal preparation. It allows for the direct detection and accurate mass measurement of this compound from various sources.

Table 2: Analytical Techniques for this compound Analysis

| Analytical Technique | Principle | Application in this compound Research | Reference(s) |

|---|---|---|---|

| HPLC | Separation based on differential partitioning between a mobile and stationary phase. | Quantification and separation of this compound from other alkaloids. | 165.194.131researchgate.netcabidigitallibrary.org |

| LC-MS | Combines HPLC separation with mass analysis. | Highly sensitive and specific identification and quantification. | crbb-journal.commdpi.com |

| GC-MS | Separation of volatile compounds followed by mass analysis. | Definitive identification based on retention time and mass spectrum. | ijstr.orgunodc.org |

| UPLC | High-pressure liquid chromatography with smaller column particles. | Faster and more sensitive analysis compared to HPLC. | researchgate.net |

| NMR Spectroscopy | Interaction of atomic nuclei with an external magnetic field. | Detailed structural elucidation and differentiation of isomers. | ijstr.orgmdpi.comnih.gov |

| DART-HRMS | Ambient ionization technique for rapid mass analysis. | Fast screening and identification with high mass accuracy. |

Method Validation in Bioanalytical and Forensic Toxicology

The accurate and reliable quantification of this compound in various samples is crucial for both bioanalytical and forensic toxicology. To ensure the integrity of analytical results, rigorous method validation is performed according to established guidelines. This process involves the evaluation of several key parameters to demonstrate that an analytical method is suitable for its intended purpose.

Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)

Linearity establishes the range over which the analytical method provides results that are directly proportional to the concentration of this compound. This is typically demonstrated by a high correlation coefficient (r²) for the calibration curve. For instance, a high-performance liquid chromatography with photodiode array detection (HPLC-PDA) method showed excellent linearity in the concentration range of 1.96 - 6.01 µg/mL with a correlation coefficient of 0.9996. pom.go.idresearchgate.net Another ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for 7-hydroxythis compound (B600473), a related compound, was linear over the range of 10 to 4000 ng/mL with an r² of 0.999. nih.gov

The Limit of Detection (LOD) is the lowest concentration of this compound that can be reliably detected by the analytical method, though not necessarily quantified with acceptable precision and accuracy. The Limit of Quantification (LOQ) , also referred to as the Lower Limit of Quantification (LLOQ), is the lowest concentration that can be measured with acceptable precision and accuracy. usm.my These values are critical for determining the sensitivity of a method. For example, one HPLC-PDA method reported an LOD of 0.14 µg/mL and an LOQ of 0.45 µg/mL for this compound. pom.go.idresearchgate.net In a more sensitive capillary zone electrophoresis-tandem mass spectrometry method, the LOD for this compound was found to be 1 ng/mL. nih.gov For the analysis of this compound in hair using liquid chromatography-tandem mass spectrometry (LC-MS/MS), an even lower LOD of 0.05 pg/mg was achieved. oup.com

| Analytical Method | Matrix | Linearity Range | Correlation Coefficient (r²) | LOD | LOQ/LLOQ | Source |

|---|---|---|---|---|---|---|

| HPLC-PDA | Kratom Samples | 1.96 - 6.01 µg/mL | 0.9996 | 0.14 µg/mL | 0.45 µg/mL | pom.go.idresearchgate.net |

| UPLC-MS/MS | Rat Plasma | 10 - 4000 ng/mL | 0.999 | - | 10 ng/mL | nih.gov |

| Capillary Zone Electrophoresis-Tandem Mass Spectrometry | Kratom Raw Material | - | > 0.99 | 1 ng/mL | - | nih.gov |

| LC-MS/MS | Hair | - | - | 0.05 pg/mg | - | oup.com |

| HPTLC | Kratom Leaves | 14.31–143.10 μg/mL | 0.9993 | 3.80 μg/mL | 11.53 μg/mL | researchgate.net |

| LC-Q/TOF-MS | Blood | - | - | 0.5 - 2 ng/mL | 0.5 - 2 ng/mL | sci-hub.se |

Precision and Accuracy Assessments

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Accuracy is the closeness of the mean of a set of results to the true value, often expressed as a percentage of the nominal value or bias.

Validation guidelines, such as those from the US-FDA, typically require precision to not exceed 15% RSD, except at the LLOQ where it should not exceed 20%. nih.gov Accuracy should be within ±15% of the nominal value, and ±20% at the LLOQ. nih.gov

For an UPLC-MS/MS method for 7-hydroxythis compound, intra-day precision ranged from 1.0% to 2.2% RSD, and inter-day precision was between 2.1% and 4.1% RSD. nih.gov The accuracy for the same method showed intra-day bias from -1.5% to 4.0% and inter-day bias from -3.5% to 2.0%. nih.gov Another study using capillary zone electrophoresis-tandem mass spectrometry for this compound reported precision with an RSD in the range of 3.3%–9.4% and accuracy with a relative error in the range of 92.2%–108.4%. nih.gov

| Analytical Method | Analyte | Precision (%RSD/%CV) | Accuracy (%Bias/Relative Error) | Source |

|---|---|---|---|---|

| UPLC-MS/MS | 7-hydroxythis compound | Intra-day: 1.0% - 2.2%, Inter-day: 2.1% - 4.1% | Intra-day: -1.5% to 4.0%, Inter-day: -3.5% to 2.0% | nih.gov |

| Capillary Zone Electrophoresis-Tandem Mass Spectrometry | This compound | 3.3% - 9.4% | 92.2% - 108.4% | nih.gov |

| HPLC-PDA | This compound | Repeatability: 0.67%, Intermediate: 1.56% | 98.88% - 101.44% | pom.go.idresearchgate.net |

| LC-Q/TOF-MS | Mitragyna Alkaloids | Intra-assay: 1-19%, Inter-assay: 1-6% | -9% to 14% at LOQ | sci-hub.se |

Robustness Evaluation of Analytical Procedures

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For HPLC methods, these variations can include changes in flow rate and detection wavelength.

A study validating an HPLC-PDA method for this compound quantification assessed robustness by varying the flow rate (±0.2 mL/min) and wavelength (±2 nm). pom.go.id The results of a single factor ANOVA showed that these variations did not significantly affect the quantification of this compound, demonstrating the method's robustness. pom.go.id Another method using capillary zone electrophoresis-tandem mass spectrometry reported a robustness of 95.2%–99.7%. nih.gov An ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for ten key kratom alkaloids was also validated for robustness. nih.gov

Quantification in Biological Matrices (e.g., blood, urine, tissue)

The quantification of this compound and its metabolites in biological matrices is essential for pharmacokinetic studies and forensic investigations. Various analytical methods have been developed and validated for this purpose.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a commonly used technique due to its high sensitivity and selectivity. oup.com A "dilute-and-shoot" sample preparation for LC-MS/MS analysis of this compound in human urine has been shown to provide excellent sensitivity and linearity. sciex.com For hair analysis, an LC-MS-MS method was developed to detect this compound and 7-hydroxythis compound, providing evidence of past kratom use. oup.com In postmortem cases, a liquid chromatography-quadrupole/time-of-flight mass spectrometry (LC-Q/TOF-MS) method was used to identify and quantify five Mitragyna alkaloids in blood and liver specimens. sci-hub.se

The concentrations of this compound can vary significantly depending on the biological matrix. For example, in a series of fatalities, this compound concentrations in central and peripheral blood ranged from 1–422 ng/mL and 1–412 ng/mL, respectively, while liver concentrations were found to be between < 4 to > 1450 ng/g. sci-hub.se Another study reported blood this compound concentrations ranging from 5.6–29,000 ng/mL in over a thousand submitted blood specimens. oup.com

| Biological Matrix | Analytical Method | Reported Concentration Range of this compound | Source |

|---|---|---|---|

| Blood (postmortem) | LC-Q/TOF-MS | 1–422 ng/mL (central), 1–412 ng/mL (peripheral) | sci-hub.se |

| Liver (postmortem) | LC-Q/TOF-MS | < 4 to > 1450 ng/g | sci-hub.se |

| Blood (forensic casework) | LC-MS/MS | 5.6–29,000 ng/mL | oup.com |

| Hair | LC-MS-MS | 16.0 to 2,067 pg/mg | oup.com |

| Urine | LC-MS/MS | Quantifiable up to 120 hours | nih.gov |

Resolution and Quantification of this compound Stereoisomers

This compound has three chiral centers, leading to the possibility of eight diastereomers. oup.com The four naturally occurring stereoisomers in Mitragyna speciosa are this compound, speciogynine (B3026189), speciociliatine (B128378), and mitraciliatine. who.int These stereoisomers can have different pharmacological profiles, making their separation and individual quantification important. mdpi.com

Analytical techniques such as supercritical fluid chromatography (SFC) and advanced liquid chromatography methods have been developed to achieve the resolution of these stereoisomers. An SFC method using a diode array detector was able to completely resolve eight related compounds, including three sets of diastereoisomers, in 7 minutes. hpst.cz In contrast, a UHPLC method provided only partial separation of the this compound and speciogynine stereoisomers. hpst.cz

A UPLC-MS/MS method was developed for the simultaneous quantification of kratom alkaloids, where diastereomers with the same multiple reaction monitoring (MRM) transitions were well-separated chromatographically to ensure accurate quantification. nih.gov Similarly, for the analysis of speciogynine and its metabolites in human urine, the liquid chromatography separation had to be significantly improved to allow for the separation from its diastereomer, this compound, and its metabolites. nih.gov The development of methods that can effectively resolve and quantify these stereoisomers is crucial for a complete understanding of the pharmacology and toxicology of kratom. mdpi.com

Chemical Synthesis and Structure Activity Relationship Sar of Mitragynine

Total Synthesis of Mitragynine and its Enantiomers

The total synthesis of this compound, a corynanthe-type monoterpenoid indole (B1671886) alkaloid, has been accomplished through various innovative strategies. These synthetic routes are often lengthy and complex, highlighting the challenge of assembling its intricate tetracyclic core. sinodoschemistry.comresearchgate.net

Multiple pathways for the total synthesis of this compound have been developed, often employing distinct key reactions to construct the core structure.

One notable approach involves a proline-catalyzed Mannich-Michael reaction sequence, which has been successfully used to create the desired stereochemistry. nih.govnih.gov Another strategy utilizes an enantioselective thiourea-catalyzed Pictet-Spengler reaction to form the tetrahydro-β-carboline ring, a crucial part of the alkaloid's structure. researchgate.net More recent syntheses have focused on efficiency, with some routes achieving the total synthesis of (−)-mitragynine and its diastereomer, (+)-speciogynine, in 11 steps. jst.go.jp

Bioinspired transformations have also been a key feature in some synthetic designs. For instance, a common intermediate derived from a Pictet-Spengler cyclization can be guided toward either (−)-mitragynine or (+)-speciogynine through stereoselective reduction and subsequent chemical modifications. jst.go.jp These strategies often start from relatively simple commercial materials and build complexity through a series of carefully controlled reactions. jst.go.jp

A summary of different synthetic strategies is presented below:

| Key Strategy/Reaction | Starting Materials (Example) | Notes |

| Proline-catalyzed Mannich-Michael reaction | Alkylidene malonate, n-butanal, 4-methoxytryptamine | Yields an optically active aldehyde which is a key intermediate. nih.govdergipark.org.tr |

| Thiourea-catalyzed Pictet-Spengler reaction | 4-methoxytryptamine | Features a Pd-catalyzed Tsuji-Trost allylic alkylation to close the D-ring. researchgate.net |

| Organocatalytic anti-selective Michael reaction | 3-(trimethylsilyl)propanal | Part of a 12-step synthesis achieving >11% total yield. jst.go.jp |

| Bioinspired transformations | Strictosidine derivative | Removal of a silyl (B83357) group triggers transformations leading to the alkaloid core. jst.go.jp |

The specific three-dimensional arrangement of atoms, or stereochemistry, in this compound is critical to its biological activity. Enantioselective synthesis, which produces a specific enantiomer (a non-superimposable mirror image), is therefore crucial.

Syntheses have been developed to produce not only the naturally occurring (−)-mitragynine but also its "unnatural" enantiomer, (+)-mitragynine. nih.govnih.gov This has been instrumental in understanding the compound's pharmacology. Pharmacological evaluation of (+)-mitragynine revealed that it possesses much weaker opioid activity than its natural counterpart. nih.govnih.govresearchgate.net This finding underscores the importance of the specific stereochemical configuration of (−)-mitragynine for its interaction with opioid receptors.

The stereochemistry at other positions, such as C-20, also influences activity. This compound's diastereomers, including speciogynine (B3026189), speciociliatine (B128378), and mitraciliatine, differ in their configuration at positions C-3, C-15, and C-20. frontiersin.org For example, speciogynine, the C-20 epimer of this compound, has been shown to have a high affinity for certain serotonin (B10506) receptors. jst.go.jp The development of stereoselective synthetic methods allows for the specific production of these isomers, facilitating detailed pharmacological studies. jst.go.jpacs.org

Semi-synthetic Derivatization and Analog Development of this compound

Starting from naturally extracted or synthetically produced this compound, chemists can perform semi-synthetic modifications to create a wide array of new molecules, or analogues. This work is aimed at exploring and optimizing the compound's pharmacological properties. dergipark.org.tr

A primary focus of analog development has been the modification of the this compound scaffold to probe its structure-activity relationships. elyssabmargolis.comacs.org Key areas for modification include the C9, C10, and C12 positions on the indole ring. elyssabmargolis.comacs.orgunc.edu

For example, researchers have replaced the methoxy (B1213986) group (-OCH3) at the C9 position with various other chemical groups, such as phenyl, methyl, or 3'-furanyl substituents. elyssabmargolis.comacs.org To achieve this, the C9 position is first converted into a more reactive intermediate, like a triflate, which can then participate in palladium-catalyzed coupling reactions to introduce the new groups. elyssabmargolis.comacs.org Similar strategies have been applied to the C10 and C12 positions. elyssabmargolis.com These modifications have led to the creation of analogues with altered potency and efficacy at opioid receptors. elyssabmargolis.combiorxiv.org

Another key derivative is this compound pseudoindoxyl, a rearranged metabolite of 7-hydroxythis compound (B600473). nih.gov Synthetic analogues of this compound have also been created, such as C-9 substituted derivatives, which have shown unique pharmacological profiles, including mixed MOR agonist/DOR antagonist activity. mdpi.com

7-Hydroxythis compound (7-OH) is a minor but potent alkaloid found in kratom leaves and is also a key active metabolite of this compound formed in the body. wikipedia.orgwjgnet.com Due to its low natural abundance, chemical synthesis from the more plentiful this compound is the primary method for obtaining this compound for research. sinodoschemistry.comwikipedia.org

Several oxidative methods have been developed to convert this compound to 7-hydroxythis compound. This transformation can be achieved using various oxidizing agents. dergipark.org.tr One common reagent is [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA). dergipark.org.trwho.intgoogle.com Other successful methods employ reagents like oxone (potassium peroxymonosulfate), hydrogen peroxide with a palladium catalyst, or singlet oxygen. dergipark.org.trnih.govusm.my The reaction with PIFA in a tetrahydrofuran (B95107) and water solvent system at low temperatures has been reported to achieve high conversion rates and yields. google.com It has also been noted that simple exposure to sunlight and air can cause the conversion of this compound to its 7-hydroxy derivative. who.int

Beyond purely chemical methods, there is growing interest in chemoenzymatic and biosynthetic approaches. In humans and mice, the conversion of this compound to 7-hydroxythis compound is mediated by cytochrome P450 enzymes, specifically the CYP3A isoform. dergipark.org.trwjgnet.com Researchers are exploring how to harness enzymes to perform these transformations in engineered microbes like yeast, which could provide a sustainable and controlled method for producing kratom alkaloids and their derivatives. researchgate.netbiorxiv.org

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

SAR studies investigate how a molecule's chemical structure relates to its biological activity. For this compound and its analogues, these studies have provided crucial insights into the features necessary for interaction with opioid receptors and for producing their characteristic pharmacological effects. nih.govnih.gov

Key findings from SAR studies include:

The C7 Position: The presence of a hydroxyl group at the C7 position, as in 7-hydroxythis compound, significantly increases potency at the mu-opioid receptor (MOR) compared to this compound itself. dergipark.org.tr

The C9 Methoxy Group: The methoxy group at the C9 position is considered crucial for antinociceptive activity. mdpi.com Modifications at this site have a profound impact on receptor efficacy. Swapping the 9-methoxy group for other substituents like phenyl, methyl, or 3'-furanyl on the 7-hydroxythis compound scaffold has produced partial agonists with lower efficacy than traditional opioids. elyssabmargolis.comacs.orgunc.edu

The Indole Ring (C10, C12): Modifications at the C10 and C12 positions have also been explored, though many of these analogues did not show promising activity at the MOR. elyssabmargolis.com An exception was a 12-methyl substituted 7-OH analogue which retained notable potency. elyssabmargolis.com

The Acrylate (B77674) Moiety: The unsaturated acrylate segment of the this compound scaffold is thought to be an essential component for efficient binding within the MOR. elyssabmargolis.comacs.org

Stereochemistry: As previously mentioned, the natural (−) stereochemistry of this compound is vital for its activity, with the (+) enantiomer being much weaker. nih.govnih.gov

Biased Agonism: this compound and 7-hydroxythis compound are described as G-protein-biased agonists of the MOR. nih.govnih.govmdpi.com This means they activate the G-protein signaling pathway (associated with analgesia) without significantly recruiting the β-arrestin pathway (which is linked to side effects like respiratory depression). nih.govnih.gov This biased signaling is a key feature of their pharmacological profile and a major focus for developing safer analgesics based on the this compound scaffold. nih.govbiorxiv.org

The table below summarizes SAR findings for modifications at different positions of the this compound and 7-hydroxythis compound scaffolds.

| Position/Feature | Modification | Impact on Pharmacological Activity |

| C7 | Addition of a hydroxyl group (this compound → 7-Hydroxythis compound) | Significantly increases MOR binding affinity and potency. dergipark.org.trwikipedia.org |

| C9 | Replacement of methoxy group with phenyl, methyl, or 3'-furanyl groups (on 7-OH scaffold) | Produces partial agonists with lower G-protein efficacy compared to morphine. elyssabmargolis.comacs.orgbiorxiv.org |

| C10 & C12 | Introduction of various substituents | Generally leads to analogues with less promising MOR activity. elyssabmargolis.com |

| Stereocenter (C3, C15, C20) | Inversion to unnatural enantiomer [(−)-Mitragynine → (+)-Mitragynine] | Results in much weaker opioid activity. nih.govnih.gov |

| Core Scaffold | Rearrangement to pseudoindoxyl structure | This compound pseudoindoxyl is a potent MOR agonist and DOR antagonist that does not recruit β-arrestin. nih.govmdpi.com |

These SAR studies, enabled by both total and semi-synthesis, are critical for guiding the design of new compounds based on the this compound framework, with the goal of creating novel therapeutics with improved safety and efficacy profiles. nih.govbiorxiv.org

Elucidation of Key Structural Moieties Governing Biological Activity

The biological activity of this compound is dictated by specific parts of its molecular structure. psu.edu Pharmacological evaluations of natural and synthetic derivatives have identified several key structural features essential for its interaction with biological targets, particularly opioid receptors. psu.edu

The core structure of this compound is a corynanthe-type monoterpenoid indole alkaloid. nih.gov Modifications to this scaffold have provided significant insights into its SAR. One of the most critical findings is the role of the C7 position. The introduction of a hydroxyl group at this position to form 7-hydroxythis compound, a minor but potent alkaloid found in the plant, dramatically increases its affinity and potency at the mu-opioid receptor (MOR). nii.ac.jppsu.edu Studies have shown 7-hydroxythis compound to be significantly more potent than this compound itself. nih.govnii.ac.jp

Further investigations have explored diversifying the aromatic indole ring at the C9, C10, and C12 positions. acs.org The methoxy group at the C9 position is a characteristic feature of several Corynanthe alkaloids found in M. speciosa and is believed to contribute to their biological effects. nih.gov Additionally, the methyl ester group at C16 is involved in receptor interactions; for instance, docking simulations predict that this group forms hydrogen bonds with residues in the D1 dopamine (B1211576) receptor. scienceasia.org The entire Mitragyna alkaloid scaffold is considered a novel framework for developing functionally biased opioid modulators. acs.orgnih.gov

Table 1: Comparison of Functional Activity of this compound and a Key Derivative

| Compound | Receptor | Activity | Efficacy (Emax) | Potency (EC50) |

|---|---|---|---|---|

| This compound | hMOR | Partial Agonist | 34% | 339 nM |

| 7-hydroxythis compound | hMOR | Partial Agonist | 47% | 34 nM |

Data sourced from functional assays using a bioluminescence resonance energy transfer (BRET) G protein activation assay. researchgate.net

Influence of Stereochemical Configuration on Pharmacological Profiles

The three-dimensional arrangement of atoms, or stereochemistry, within the this compound molecule plays a pivotal role in its pharmacological activity. mdpi.comresearchgate.net this compound has several stereoisomers, known as diastereomers, including speciogynine, speciociliatine, and mitraciliatine, which differ in their spatial configuration. researchgate.net These subtle structural variations lead to significant differences in receptor binding and functional activity. mdpi.comresearchgate.net

The stereochemistry at positions C-3 and C-20 is particularly critical. nih.govnih.gov this compound and its diastereomer speciogynine possess a flat, trans-quinolizidine conformation in their C and D rings. nih.gov In contrast, speciociliatine has a folded cis-quinolizidine conformation. nih.govresearchgate.net This difference in conformation dramatically impacts bioactivity. For instance, speciogynine and speciociliatine show null measurable agonist activity at opioid receptors and only exhibit weak antagonist effects. frontiersin.org Intriguingly, speciogynine, the C-20 epimer of this compound, does not display agonist activity toward the human mu-opioid receptor (hMOR), highlighting the importance of the C-20 stereochemistry in the pharmacology of these alkaloids. nih.gov

Furthermore, the enantiomeric form of this compound also determines its activity. An enantioselective total synthesis of both naturally occurring (−)-mitragynine and its unnatural enantiomer, (+)-mitragynine, revealed that the (+)-enantiomer has much weaker opioid activity. acs.orgnih.gov

Table 2: Opioid Receptor Binding Affinities of this compound and its Diastereomers

| Compound | Receptor | Binding Affinity (Ki, nM) |

|---|---|---|

| This compound | MOR | 198 ± 30 |

| KOR | 161 ± 10 | |

| Speciociliatine | MOR | 116 ± 36 |

| KOR | 54.5 ± 4.4 | |

| Speciogynine | All Opioid Receptors | Weak Antagonist Effect |

Data shows that the binding affinity of speciociliatine is higher at both MOR and KOR compared to this compound. nih.gov Speciogynine showed null measurable agonist activity. frontiersin.org

Molecular Docking and Computational Approaches in Ligand-Receptor Interaction Studies

Molecular docking and other computational techniques are powerful tools for investigating how this compound interacts with its biological targets at the molecular level. biorxiv.orgunmul.ac.id These in silico studies predict the binding pose and affinity of a ligand (like this compound) to a receptor, providing insights that complement experimental data. scienceasia.orgbiorxiv.org

Docking analyses suggest that this compound alkaloids adopt a binding pose at the mu-opioid receptor that is distinct from that of classical opioids. acs.orgnih.gov This unique binding mode may be related to its different pharmacological profile, such as being a G-protein-biased agonist that does not recruit β-arrestin. acs.org Thermodynamic analysis from computational studies indicates that the interaction between this compound and plasma proteins is energetically favorable, driven primarily by hydrogen bonding and van der Waals forces. researchgate.net

Computational methods have also been used to identify other potential human protein targets for this compound. scienceasia.org By combining protein homology searches with docking simulations, researchers have identified potential interactions with targets like the 5-hydroxytryptamine (serotonin) receptor 2A and orexin (B13118510) receptors, with strong predicted binding affinities. scienceasia.org These computational predictions help guide further in vitro and in vivo research to validate these interactions and understand the full molecular mechanism of this compound. scienceasia.org

Pharmacological Mechanisms and Receptor Interactions of Mitragynine

Opioid Receptor System Modulation by Mitragynine

This compound's interaction with the opioid receptor system is a key aspect of its pharmacology, underlying its analgesic and other opioid-like effects. It demonstrates a distinct profile of action at the mu-, delta-, and kappa-opioid receptors.

Mu-Opioid Receptor (MOR) Agonism and Partial Agonism

This compound is recognized as a partial agonist at the mu-opioid receptor (MOR). mdpi.comfrontiersin.orgarkleg.state.ar.usnih.gov This means that while it binds to and activates the receptor, it does so with lower efficacy compared to full agonists like morphine. mdpi.com Studies on human opioid receptors expressed in cell lines have confirmed that this compound acts as a partial agonist at the MOR. frontiersin.orgnih.gov Its binding affinity for the MOR has been reported to be approximately 0.233 μM. mdpi.com The partial agonism of this compound at the MOR is considered a key factor in its pharmacological effects. mdpi.comarkleg.state.ar.usconsensus.app

Table 1: Binding Affinities of this compound at Human Opioid Receptors

| Receptor | Binding Affinity (Ki in nM) |

| Mu-Opioid Receptor (MOR) | 7.24 - 709 |

| Delta-Opioid Receptor (DOR) | 60.3 - 6,800 |

| Kappa-Opioid Receptor (KOR) | 123 - 1,700 |

| Data compiled from multiple sources indicating a range of reported values. arkleg.state.ar.uswikipedia.org |

Delta-Opioid Receptor (DOR) and Kappa-Opioid Receptor (KOR) Interactions

In contrast to its activity at the MOR, this compound demonstrates competitive antagonism at the delta-opioid receptor (DOR) and kappa-opioid receptor (KOR). nih.gov Some studies describe it as a weak competitive antagonist at these receptors. arkleg.state.ar.uskslegislature.gov At the KOR, this compound's functional activity shifts from partial agonism to antagonism at lower potencies. frontiersin.org This antagonist activity at the KOR is thought to potentially mitigate some of the undesirable effects associated with KOR activation, such as dysphoria. mdpi.com The absence of significant DOR activity is also noted, suggesting its primary analgesic effects are mediated through other pathways. mdpi.com

Biased Agonism and G-protein Signaling Pathways

A significant characteristic of this compound's interaction with the MOR is its biased agonism. It preferentially activates the G-protein signaling pathway without significantly recruiting β-arrestin-2. mdpi.comnih.govunnes.ac.id This G-protein biased agonism is a focal point of research, as it is hypothesized to be responsible for producing analgesia with a reduced risk of certain opioid-related side effects like respiratory depression and constipation. mdpi.comnih.gov The development of G protein-biased opioid agonists is a promising area in pharmacology, aiming to create safer analgesics. nih.govannualreviews.org this compound and its derivatives serve as a novel framework for developing such functionally biased opioid modulators. nih.govacs.org

Contribution of 7-Hydroxythis compound (B600473) Metabolite to Opioid Receptor Activity

This compound is metabolized in the liver to 7-hydroxythis compound, a significantly more potent MOR agonist. consensus.appacs.org This metabolite is considered a key mediator of this compound's analgesic effects. acs.org 7-hydroxythis compound has a much higher binding affinity and intrinsic activity at the MOR compared to this compound itself. who.int In fact, studies in mice have shown that the brain concentrations of 7-hydroxythis compound formed from this compound are sufficient to account for most, if not all, of the opioid-receptor-mediated analgesic activity. acs.org Like its parent compound, 7-hydroxythis compound is also a G-protein-biased agonist at the MOR. nih.govunnes.ac.id

Table 2: Comparison of this compound and 7-Hydroxythis compound at the Mu-Opioid Receptor

| Compound | Receptor Activity | Potency Relative to this compound |

| This compound | Partial Agonist | - |

| 7-Hydroxythis compound | Potent Partial Agonist | ~10-fold greater than morphine in antinociception assays |

| Data from in vivo and in vitro studies. kslegislature.govunnes.ac.id |

Non-Opioid Receptor System Interactions

Beyond the opioid system, this compound's pharmacological profile is broadened by its interactions with other receptor systems, notably the adrenergic system.

Dopamine (B1211576) D2 Receptor Interactions

This compound exhibits affinity for dopamine D2 receptors, suggesting a potential to modulate the dopaminergic system. mdpi.comwikipedia.org This interaction could influence reward pathways, motivation, and emotional responses. mdpi.com Early research indicated that this compound moderately inhibits radioligand binding to the D2 receptor, with a percentage inhibition of 54.22%. nih.gov This modulation of the dopaminergic system may contribute to feelings of euphoria and motivation. mdpi.comresearchgate.net The inhibition of D2 receptors is also being explored for its potential in improving psychotic symptoms. mdpi.com

Cannabinoid Receptor Pathway Involvement

Research indicates that this compound's effects may be mediated, in part, through the cannabinoid system, particularly the CB1 and CB2 receptors. mdpi.com The analgesic effects of this compound, especially in the context of neuropathic pain, appear to involve these cannabinoid pathways. mdpi.comnih.gov For instance, the pain-relieving effects of this compound were diminished when cannabinoid receptors were blocked in animal models of chemotherapy-induced peripheral neuropathy. mdpi.com However, some studies suggest that the antinociceptive action of this compound does not directly involve the cannabinoid CB1 receptor system. mdpi.comresearchgate.net One study found that chronic high-dose this compound-induced cognitive impairments were reversed by a CB1 receptor antagonist, suggesting a role for this receptor in the cognitive effects of this compound. nih.gov

Transient Receptor Potential Vanilloid 1 (TRPV1) Modulation

Recent studies suggest that this compound may modulate the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a non-opioid pathway involved in sensing noxious stimuli like heat and inflammation. mdpi.com TRPV1 is a nonselective cation channel that is a key target in pain processing. kneopen.com By affecting TRPV1 receptors, this compound could potentially reduce pain signaling in inflammatory and neuropathic pain conditions. mdpi.com Molecular docking studies have indicated that this compound has a promising binding affinity for the TRPV1 receptor. kneopen.com The activation or deactivation of TRPV1 can alter the transmission of noxious sensory information. researchgate.net

Neuronal Ca2+ Channel Modulation

This compound has been found to inhibit neuronal Ca2+ channels. mdpi.comresearchgate.net Specifically, it has been shown to block both T-type and L-type Ca2+ channel currents in neuroblastoma cells and reduce potassium chloride (KCl)-induced Ca2+ influx. researchgate.netnih.gov This blockade of neuronal Ca2+ channels may lead to a reduction in neurotransmitter release, which could contribute to the inhibition of pain transduction. mdpi.comresearchgate.net The upregulation of certain calcium-binding proteins, such as calretinin, has been observed with this compound administration, potentially as a compensatory response to the blockage of Ca2+ ion channels. nih.govresearchgate.net

Downstream Cellular and Molecular Signaling Pathways

Modulation of cAMP and CREB Protein Expression

This compound has been shown to modulate intracellular signaling pathways, including the cyclic adenosine (B11128) monophosphate (cAMP) and cAMP response element-binding protein (CREB) pathways. This compound can inhibit forskolin-stimulated cAMP formation in vitro in a manner dependent on opiate receptors. researchgate.netresearchgate.net Chronic morphine treatment can lead to an increase in cAMP levels, a phenomenon associated with tolerance, and co-treatment with this compound has been found to reduce this increase. researchgate.net

CREB is a transcription factor that is activated by signaling pathways like ERK, and it plays a role in gene expression related to neuroplasticity. nih.gov Studies have shown that repeated exposure to this compound can affect the expression of both cAMP and CREB. researchgate.net Specifically, higher doses of this compound have been observed to significantly decrease the expression of phosphorylated CREB (pCREB) in the hippocampus. nih.gov The combination of this compound and morphine has been shown to prevent the development of morphine tolerance by downregulating cAMP levels and CREB expression. researchgate.net

Regulation of Mitogen-Activated Protein Kinase Phosphatase (MKP) Pathways

Research to date has not specifically elucidated the direct regulatory effects of this compound on Mitogen-Activated Protein Kinase Phosphatase (MKP) pathways. While the broader MAPK signaling cascade is known to be involved in a multitude of cellular processes, and various substances can modulate its activity, specific data detailing the interaction between this compound and MKP pathways is not available in the current scientific literature.

Involvement of Descending Monoaminergic Systems

This compound's pharmacological profile includes significant interaction with the descending monoaminergic systems, which are crucial in modulating pain and mood. This interaction involves both the noradrenergic and serotonergic pathways.

The central antinociceptive effects of this compound are, in part, attributed to its influence on these systems. nih.govmdpi.comresearchgate.netnih.govwjgnet.combiointerfaceresearch.com Studies have demonstrated that the analgesic action of this compound involves the descending noradrenergic and serotonergic systems. nih.govmdpi.com

Noradrenergic System Interaction:

This compound's analgesic properties are linked to its activity at alpha-2 (α2) adrenergic receptors. wjgnet.com It acts as an agonist at these receptors, which are involved in the descending pain modulatory pathways. wjgnet.commdpi.com This action is similar to other α2-adrenergic agonists that can reduce the release of norepinephrine, leading to a calming of the sympathetic nervous system and contributing to analgesia. mdpi.com In vivo studies have shown that this compound behaves like an α2-adrenergic receptor agonist. nih.gov However, it is suggested that it may be a low-efficacy agonist, as it did not induce hypothermia or significantly stimulate [³⁵S]GTPγS binding in vitro, unlike other α2-adrenergic agonists. nih.gov The antinociceptive effect of this compound has been shown to be reversed by α2-adrenoceptor antagonists like yohimbine (B192690) and idazoxan. frontiersin.orgnih.gov

Serotonergic System Interaction:

This compound also demonstrates a complex interaction with the serotonergic system. It functions as a competitive antagonist at the 5-hydroxytryptamine 2A (5-HT2A) receptors. mdpi.comfrontiersin.orgscienceasia.orgpainphysicianjournal.com By blocking these receptors, this compound can modulate the release of various neurotransmitters involved in mood, cognition, and pain perception. mdpi.com This antagonism may contribute to mood stabilization and pain control. mdpi.com The suppressive effect of this compound on the 5-HT2A receptor-mediated head-twitch response in mice further supports its antagonist activity at this receptor. nih.gov

In addition to its primary action at 5-HT2A receptors, this compound interacts with other serotonin (B10506) receptor subtypes, although with weaker affinity. mdpi.com It has been shown to be a partial agonist at 5-HT1A receptors, which may contribute to its anxiolytic and mood-enhancing effects. mdpi.com Its interaction with 5-HT2B and 5-HT2C receptors is considered to have more subtle modulatory effects on mood and appetite. mdpi.com The involvement of the serotonergic system in this compound's antinociceptive action is particularly noted in the hot-plate test. nih.govmdpi.com

The table below summarizes the interaction of this compound with key receptors in the descending monoaminergic systems based on available research findings.

| Receptor | Interaction Type | Research Finding | Reference |

| Alpha-2 (α2) Adrenergic Receptor | Agonist | Acts as an agonist, contributing to its antinociceptive effects. In vivo studies confirm agonist-like effects, though it may be a low-efficacy agonist. | wjgnet.commdpi.comnih.gov |

| 5-HT2A Serotonin Receptor | Competitive Antagonist | Blocks 5-HT2A receptors, which may help in stabilizing mood and controlling pain perception. This action is supported by the inhibition of the 5-MeO-DMT-induced head-twitch response in mice. | mdpi.comfrontiersin.orgnih.govscienceasia.orgpainphysicianjournal.com |

| 5-HT1A Serotonin Receptor | Partial Agonist | Enhances serotonin signaling to some extent, which is associated with anxiolytic and mood-enhancing effects. | mdpi.com |

| 5-HT2B/2C Serotonin Receptors | Weak Interaction | Has weaker interactions that may have subtle modulatory effects on mood and appetite. | mdpi.com |

Pharmacokinetics and Drug Metabolism Adme of Mitragynine

Absorption Characteristics

Absorption is the process by which a compound enters the systemic circulation. For orally administered substances like mitragynine, this involves overcoming several biological challenges, including stability in the gastrointestinal tract and the ability to permeate cellular barriers.

Following oral administration, this compound is absorbed, with the time to reach maximum plasma concentration (Tmax) occurring relatively quickly. In humans, the Tmax has been reported to be approximately 0.83 to 1.5 hours. usm.myaccurateclinic.com In animal models, such as rats and dogs, a similar rapid absorption is observed, with Cmax occurring within 2 hours post-dose. researchgate.net

Systemic bioavailability, which is the fraction of an administered dose of unchanged drug that reaches the systemic circulation, has been estimated to be low. In one rat study, the oral bioavailability of this compound was estimated to be 21%. accurateclinic.com The apparent volume of distribution (Vd/F) in humans has been calculated at 38.04 ± 24.32 L/kg, a large value that suggests extensive distribution of the compound out of the bloodstream and into tissues. nih.govresearchgate.net

| Parameter | Species | Value | Reference |

|---|---|---|---|

| Time to Max. Concentration (Tmax) | Human | ~0.83 - 1.5 hours | usm.myaccurateclinic.com |

| Oral Bioavailability | Rat | 21% | accurateclinic.com |

| Apparent Volume of Distribution (Vd/F) | Human | 38.04 ± 24.32 L/kg | nih.gov |

| Apparent Volume of Distribution (Vd) | Dog | 6.3 ± 0.6 L/kg | nih.gov |

The ability of this compound to pass through biological membranes is a key determinant of its absorption and distribution. In vitro models are commonly used to predict this permeability. Studies using Caco-2 and MDR-MDCK cell monolayers, which are models for the intestinal epithelium, have shown that this compound possesses moderate permeability. These studies also indicate that this compound is not a significant substrate for the P-glycoprotein (P-gp) efflux transporter, meaning it is not actively pumped out of the cells to a large extent.

This compound's ability to cross the blood-brain barrier (BBB) is crucial for its central nervous system activity. It is a lipophilic, weak base that is capable of passively transporting across the BBB. accurateclinic.com However, in vivo studies in rats have revealed that despite its ability to cross, it is subject to extensive efflux from the brain. researchgate.net This results in less than 10% of the unbound this compound in the plasma successfully crossing the BBB. researchgate.net this compound has also been identified as an inhibitor of the P-gp transporter. researchgate.net

The chemical stability of a compound in the varying pH environments of the gastrointestinal tract influences how much of it is available for absorption. This compound has been shown to be unstable in simulated gastric fluid (SGF), which mimics the acidic environment of the stomach. Research has reported degradation of over 20% after 20 minutes and up to 26% in other studies. In contrast, this compound is considered stable in simulated intestinal fluid (SIF), which has a neutral to slightly alkaline pH, with minimal degradation observed.

| Fluid Type | Condition | Finding |

|---|---|---|

| Simulated Gastric Fluid (SGF) | pH ≈ 1.2 | Unstable; >20% degradation after 20 minutes. |

| Simulated Intestinal Fluid (SIF) | pH ≈ 6.8 | Stable. |

Distribution and Protein Binding

Once absorbed into the bloodstream, a compound is distributed throughout the body. This distribution is influenced by its binding to plasma proteins and its ability to enter various tissues.

This compound exhibits high binding to plasma proteins. In vitro studies using methods such as equilibrium dialysis have determined that the plasma protein binding in humans is extensive, with reported values ranging from 85% to over 97%. accurateclinic.comresearchgate.netnih.gov This high degree of binding means that only a small fraction of the this compound in the blood is unbound and free to distribute into tissues and interact with receptors.

The large apparent volume of distribution observed for this compound suggests it distributes extensively into tissues outside of the plasma. accurateclinic.comnih.gov In vivo studies in rats have shown that this compound penetrates the brain and has a moderate capacity to accumulate in brain parenchymal cells. researchgate.net Its uptake into brain tissue is significantly higher—reportedly 18-fold greater—than that of its metabolite, 7-hydroxythis compound (B600473). researchgate.net

Postmortem forensic studies have also provided insights into its distribution. An analysis of postmortem cases found that the average ratio of this compound concentration in heart blood to that in femoral blood was 1.37, which suggests a potential for some postmortem redistribution of the compound. nih.gov

| Parameter | Species/Model | Value/Finding | Reference |

|---|---|---|---|

| Plasma Protein Binding | Human (in vitro) | 85% - >97% | accurateclinic.comresearchgate.netnih.gov |

| Apparent Volume of Distribution (Vd/F) | Human | 38.04 ± 24.32 L/kg | nih.gov |

| Apparent Volume of Distribution (Vd) | Rat | 37 - 90 L/kg | accurateclinic.com |

| Brain Tissue Uptake | Rat | 18-fold higher than 7-hydroxythis compound | researchgate.net |

| Heart Blood : Femoral Blood Ratio | Human (Postmortem) | 1.37 | nih.gov |

Metabolism of this compound and Metabolite Formation

The biotransformation of this compound is a complex process primarily occurring in the liver, involving multiple metabolic pathways that lead to the formation of various metabolites. This process is crucial in determining the compound's pharmacokinetic profile and pharmacological activity. In vitro studies utilizing human liver microsomes (HLM) and S9 fractions have been instrumental in elucidating these pathways, identifying at least thirteen metabolites of this compound. The primary metabolic routes include O-demethylation and mono-oxidation. clinpgx.org

Identification and Characterization of Active Metabolites (e.g., 7-Hydroxythis compound, 9-O-demethylthis compound)

Several metabolites of this compound have been identified, with some exhibiting significant pharmacological activity.

7-Hydroxythis compound: This is a particularly important active metabolite formed through the oxidation of this compound, a reaction exclusively mediated by the CYP3A4 enzyme. clinpgx.orgfrontiersin.org Although it is a minor constituent in the plant itself, its formation in the liver is significant. nih.gov 7-hydroxythis compound is a more potent agonist at mu-opioid receptors than this compound itself. nih.gov

9-O-demethylthis compound: This is one of the most abundant metabolites of this compound found both in vitro and in urine samples from users. clinpgx.org Its formation is catalyzed by multiple CYP enzymes, including CYP2C19, CYP3A4, and CYP2D6. clinpgx.org

Other identified metabolites include 16-carboxythis compound and 9-O-demethyl-16-carboxythis compound, which are formed through the action of CYP2D6, CYP2C19, and CYP2C18. clinpgx.org

Metabolic Stability in Human Liver Microsomes (HLM) and S9 Fractions

In vitro studies using human liver microsomes (HLM) and S9 fractions have demonstrated that this compound is extensively metabolized. clinpgx.org The S9 fraction, which contains both microsomal and cytosolic enzymes, provides a more comprehensive picture of metabolic pathways, including both Phase I and Phase II reactions. researchgate.net The metabolic profiling of this compound is comparable between HLM and S9 fractions, with both systems indicating that it undergoes significant biotransformation. frontiersin.org

Excretion Pathways and Metabolite Elimination

Following metabolism, the resulting metabolites of this compound are primarily eliminated from the body through renal excretion in the urine. nih.govaccurateclinic.com Very little unchanged this compound is excreted in the urine, with studies reporting this amount to be as low as 0.14%. nih.gov This indicates that the clearance of this compound is almost entirely dependent on its metabolic conversion to more water-soluble compounds.

The elimination of this compound metabolites involves both Phase I and Phase II metabolic processes. After the initial Phase I reactions (such as oxidation and demethylation), the metabolites undergo Phase II conjugation reactions, which further increase their water solubility and facilitate their excretion. The main conjugation pathways for this compound metabolites are:

Glucuronidation: Several this compound metabolites are conjugated with glucuronic acid. nih.govresearchgate.net

Sulfation: Sulfation is another key Phase II pathway, where metabolites are conjugated with sulfate (B86663) groups. nih.govresearchgate.net

Studies analyzing human urine have identified various glucuronidated and sulfated metabolites of this compound, confirming the importance of these pathways in its elimination. nih.govresearchgate.net The specific profile of conjugated metabolites can show some inter-species differences. For example, in humans, three metabolites have been observed to be conjugated with glucuronides and three with sulfates. nih.gov

Potential for Drug-Drug Interactions (DDI) and Transporter Inhibition

This compound's metabolic profile and its interaction with drug-metabolizing enzymes and transporters indicate a potential for drug-drug interactions.

P-glycoprotein (P-gp) Inhibition

P-glycoprotein (P-gp) is an important efflux transporter that plays a crucial role in limiting the absorption and distribution of many drugs. This compound has been identified as an inhibitor of P-gp. researchgate.netnih.gov

Molecular docking studies suggest that this compound interacts with the nucleotide-binding domain of the P-gp structure. researchgate.netnih.gov This interaction inhibits the transport activity of P-gp. By inhibiting this efflux pump, this compound can potentially increase the bioavailability and central nervous system penetration of co-administered drugs that are P-gp substrates. researchgate.netresearchgate.net This inhibitory effect on P-gp, coupled with its role as a substrate and inhibitor of CYP enzymes, highlights the potential for clinically significant drug-drug interactions when this compound is taken concurrently with other medications. researchgate.netresearchgate.net

Cytochrome P450 Enzyme Inhibition Potential

This compound has been investigated for its potential to inhibit various cytochrome P450 (CYP450) enzymes, which are crucial for the metabolism of a vast number of drugs. nih.gov Inhibition of these enzymes can lead to altered drug clearance, potentially causing drug-drug interactions. nih.govmdpi.com In vitro studies using human liver microsomes (HLMs) and recombinant human CYP enzymes have been conducted to determine the inhibitory potency of this compound against several key isoforms. nih.govnih.gov

Research indicates that this compound exhibits varying degrees of inhibition across different CYP450 enzymes. The most significant inhibitory effects have been consistently observed for CYP2D6. nih.govresearchgate.netnih.gov Moderate inhibition is often seen with CYP2C19 and CYP3A4, while the effects on CYP1A2 and CYP2C9 are generally weaker. researchgate.netnih.gov

Studies have reported a range of half-maximal inhibitory concentration (IC50) values. For instance, this compound was found to be a potent inhibitor of CYP2D6 with IC50 values reported as 0.45 µM, 2.2 µM, and ~1 µM in different studies. nih.govnih.govnih.gov Moderate inhibition was observed for CYP2C19, with IC50 values of 10.5 µM and 10.6 µM. researchgate.netfrontiersin.org For CYP3A4, reported IC50 values include 11.4 µM and 41.32 µM. nih.govnih.gov The inhibition of CYP2C9 appears to be modest, with IC50 values of 9.70 µM and approximately 40 µM. nih.govnih.gov Some studies have also noted moderate inhibition of CYP1A2. mdpi.comnih.gov

The mode of inhibition has also been characterized. This compound has been shown to be a competitive inhibitor of CYP2D6. researchgate.netnih.gov In contrast, some studies have found it to be a non-competitive inhibitor of CYP2C9 and CYP2D6, and a competitive inhibitor of CYP3A4. nih.govresearchgate.net This discrepancy in CYP2D6 inhibition mode highlights the complexity of these interactions.

Interestingly, the inhibition of CYP3A4 by this compound may be substrate-dependent. Moderate inhibition was seen when midazolam was used as the probe substrate, but no significant inhibition was observed when testosterone (B1683101) was used. nih.govnih.gov Furthermore, research suggests that this compound may be a time-dependent inhibitor (TDI) of CYP3A4. nih.govfrontiersin.org In the presence of NADPH, a cofactor required for CYP activity, the IC50 value for CYP3A4 inhibition decreased approximately 7-fold, indicating a potential for stronger inhibition after a period of preincubation. nih.govfrontiersin.org No such time-dependent effect was noted for CYP2C9 or CYP2D6. nih.gov

The inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition, provides further insight into the potency of this compound. For CYP2D6, Ki values of 1.1 µM and 12.86 µM have been reported, confirming its potent inhibitory effect. nih.govresearchgate.netnih.gov For other enzymes, the Ki values were higher, suggesting weaker inhibition: 61.48 µM for CYP2C9 and 379.18 µM for CYP3A4. nih.govresearchgate.net

The following tables summarize the research findings on the inhibitory effects of this compound on various CYP450 enzymes.

Table 1: IC50 Values for this compound Inhibition of CYP450 Enzymes

Table 2: Inhibition Constant (Ki) and Mode of Inhibition for this compound

Preclinical Efficacy Studies and Therapeutic Potential of Mitragynine

Antinociceptive and Analgesic Effects

Mitragynine has demonstrated significant pain-relieving properties in a variety of preclinical models. researchgate.netspringermedizin.denih.gov In vitro and in vivo studies have consistently shown that this compound and its extracts can produce analgesic and antinociceptive effects. researchgate.net These effects are observed through increased latency in pain response in tests such as the hot plate and tail-flick assays, as well as in models of inflammatory pain. researchgate.netspringermedizin.denih.gov

Mechanisms Underlying Pain Modulation

The analgesic action of this compound is complex, involving multiple pathways. It acts as a partial agonist at mu-opioid receptors (MOR), which are the primary targets for traditional opioid analgesics. mdpi.comfrontiersin.org This partial agonism is thought to produce pain relief with a reduced risk of the severe side effects associated with full opioid agonists like morphine, such as respiratory depression and a high potential for dependence. researchgate.netmdpi.com A key distinction in its mechanism is that this compound does not recruit β-arrestin-2, a protein linked to the adverse effects of opioids. researchgate.netmdpi.comunnes.ac.id

Beyond the opioid system, this compound's analgesic effects are also mediated by other receptor systems. nih.gov It interacts with α-2 adrenergic postsynaptic receptors, which are involved in descending pain modulatory pathways. nih.gov Furthermore, this compound has been found to block neuronal Ca2+ channels, which may inhibit the release of neurotransmitters and thus reduce pain signaling. unnes.ac.idnih.gov Some research also points to the involvement of cannabinoid receptors, particularly CB1 and CB2, in this compound's pain-modulating effects. mdpi.com Additionally, it may modulate the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a non-opioid pathway involved in sensing pain and inflammation. researchgate.netmdpi.com

Efficacy in Neuropathic Pain Models

This compound has shown particular promise in animal models of neuropathic pain, a type of chronic pain that is often difficult to treat. researchgate.netspringermedizin.denih.govnih.gov Studies have demonstrated its efficacy in models of chemotherapy-induced peripheral neuropathy (CIPN). mdpi.comnih.govcolby.edu The analgesic effect of this compound in these models appears to be mediated by both opioid and non-opioid mechanisms. nih.gov

Research indicates that the activation of both opioid receptors and alpha-adrenoceptors contributes to its ability to reduce neuropathic pain. nih.gov Furthermore, cannabinoid mechanisms have been shown to play a role in its effectiveness against neuropathic pain, but not inflammatory pain. colby.edu In rodent models of CIPN, the pain-relieving effects of this compound were diminished when cannabinoid receptors were blocked, suggesting these receptors are instrumental in its action on this type of pain. mdpi.comcolby.edu

Anti-Inflammatory Properties

Preclinical evidence suggests that this compound possesses anti-inflammatory properties. springermedizin.denih.govnih.govuthscsa.educhula.ac.th Methanolic extracts of Mitragyna speciosa have been shown to have potent anti-inflammatory effects in animal models. nih.gov Studies have demonstrated that these extracts can significantly suppress the development of carrageenan-induced paw edema in rats. researchgate.net In models of chronic inflammation, a reduction in granulomatous tissue formation has also been observed. researchgate.net

The anti-inflammatory action of this compound may be attributed to its ability to inhibit the production of pro-inflammatory mediators. researchgate.net It has been shown to reduce the expression of COX-2 and prostaglandin (B15479496) E2 mRNA, which are key players in the inflammatory process. nih.gov

Role in Management of Opioid Withdrawal Symptoms and Opioid Use Disorder

This compound has shown potential in preclinical studies for managing opioid withdrawal symptoms and as a possible treatment for opioid use disorder (OUD). grantome.comresearchgate.net Animal studies have consistently reported that this compound can lessen the severity of morphine withdrawal. nih.gov Some research suggests its effect may be comparable to that of methadone and buprenorphine, which are standard treatments for OUD. nih.govfrontiersin.org